3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-[(8-methoxyquinolin-5-yl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline
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Overview
Description
3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1,5,6,10B-TETRAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-2(3H)-YL (8-METHOXY-5-QUINOLYL) SULFONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a fluorophenyl group, a pyrazole ring, an imidazoisoquinoline core, and a quinoline sulfone moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1,5,6,10B-TETRAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-2(3H)-YL (8-METHOXY-5-QUINOLYL) SULFONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone. The imidazoisoquinoline core can be synthesized via a cyclization reaction involving an appropriate precursor. The final step involves the coupling of the pyrazole and imidazoisoquinoline intermediates with the quinoline sulfone moiety under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1,5,6,10B-TETRAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-2(3H)-YL (8-METHOXY-5-QUINOLYL) SULFONE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its fluorophenyl group can be useful in imaging studies due to its potential for fluorescence.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials with specific properties such as fluorescence, conductivity, or catalytic activity.
Mechanism of Action
The mechanism of action of 3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1,5,6,10B-TETRAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-2(3H)-YL (8-METHOXY-5-QUINOLYL) SULFONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets. This can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1,5,6,10B-TETRAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-2(3H)-YL (8-METHOXY-5-QUINOLYL) SULFONE
- 3-(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL]-1,5,6,10B-TETRAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-2(3H)-YL (8-METHOXY-5-QUINOLYL) SULFONE
- 3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]-1,5,6,10B-TETRAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-2(3H)-YL (8-METHOXY-5-QUINOLYL) SULFONE
Uniqueness
The uniqueness of 3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-1,5,6,10B-TETRAHYDROIMIDAZO[5,1-A]ISOQUINOLIN-2(3H)-YL (8-METHOXY-5-QUINOLYL) SULFONE lies in its specific combination of functional groups and structural motifs. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain biological targets, while the imidazoisoquinoline core provides a rigid framework that can influence its overall stability and reactivity.
Properties
Molecular Formula |
C30H26FN5O3S |
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Molecular Weight |
555.6 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-(8-methoxyquinolin-5-yl)sulfonyl-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinoline |
InChI |
InChI=1S/C30H26FN5O3S/c1-39-26-12-13-27(23-7-4-15-32-29(23)26)40(37,38)36-18-25-22-6-3-2-5-19(22)14-16-35(25)30(36)24-17-33-34-28(24)20-8-10-21(31)11-9-20/h2-13,15,17,25,30H,14,16,18H2,1H3,(H,33,34) |
InChI Key |
WHTQFINUUHLPLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)N3CC4C5=CC=CC=C5CCN4C3C6=C(NN=C6)C7=CC=C(C=C7)F)C=CC=N2 |
Origin of Product |
United States |
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